2,5-二甲基苯乙酰氯

描述

Synthesis Analysis

The synthesis of compounds related to 2,5-Dimethylphenylacetyl chloride involves interactions between different chemical entities. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that the synthesis of related compounds often involves sulfonamide precursors and chlorosulfonic acid, which could be relevant for the synthesis of 2,5-Dimethylphenylacetyl chloride.

Molecular Structure Analysis

The molecular structure of compounds with dimethylphenyl groups has been characterized using X-ray single-crystal diffraction. For example, the crystal structure of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was determined, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This indicates that the molecular structure of 2,5-Dimethylphenylacetyl chloride could also be complex and may exhibit conformational diversity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2,5-Dimethylphenylacetyl chloride. However, the synthesis and structural characterization of related compounds suggest that they can participate in various chemical reactions, particularly those involving substitutions and the formation of hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,5-Dimethylphenylacetyl chloride can be inferred from the studies. For instance, the vibrational spectra and nonlinear optical properties of 2,5-dimethylanilinium chloride monohydrate were investigated using density functional theory (DFT), revealing high nonlinear optical (NLO) activity and stability due to hyperconjugative interactions and charge delocalization . This suggests that 2,5-Dimethylphenylacetyl chloride may also exhibit interesting optical properties and stability characteristics.

科学研究应用

离子载体在电位传感器中的应用

二甲基-4,4-二甲氧基-5,6,5',6'-二亚甲基二氧基联苯-2,2-二羧酸二甲酯(DDB)已被用作聚氯乙烯(PVC)基质膜传感器中钡离子的离子载体。该传感器在特定浓度范围内显示线性响应,对Ba²⁺离子具有高选择性,在广泛的pH范围内稳定,并具有约2个月的使用寿命。这种应用对于确定各种样品中的Ba²⁺含量至关重要,包括岩石(Hassan, Saleh, Abdel Gaber, & Abdel Kream, 2003)。

光释放研究

使用纳秒激光闪光光解研究了2,5-二甲基苯乙酰氯从中释放HCl。这项研究对于了解该化合物的光物理性质具有重要意义,特别是在光烯醇化和通过氯离子的异裂消除产物形成的背景下(Pelliccioli, Klán, Zabadal, & Wirz, 2001)。

腐蚀抑制

在低碳钢基底上合成了聚(2,5-二甲基苯胺)涂层,用于在氯化物环境中防腐蚀。2,5-二甲基苯胺的电化学聚合表明具有显著的耐蚀性,使其成为保护钢材免受腐蚀的有效材料(Shinde, Sainkar, Gangal, & Patil, 2006)。

对过敏性接触性皮炎的反应性研究

从2,5-二甲基苯乙酰氯衍生的2,5-二甲基-p-苯醌二亚胺已被用于研究其对赖氨酸的反应性。这项研究对于了解由某些化学物质引起的过敏性接触性皮炎的机制至关重要。研究结果阐明了与过敏反应相关的N-甲酰化和半抗原-蛋白结合研究(Eilstein, Giménez-Arnau, Duché, Rousset, & Lepoittevin, 2007)。

聚合和配体研究

该化合物已被用于合成基于吡咯的NNN-夹持配体,并将其应用于创建单核和双核钯和锂配合物。这些配合物在催化和材料科学中具有潜在应用(Ghorai, Kumar, & Mani, 2012)。

安全和危害

2,5-Dimethylphenylacetyl chloride is classified as a dangerous substance. It has the GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with this compound are H290 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

作用机制

Mode of Action

2,5-Dimethylphenylacetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can participate in various chemical reactions, such as nucleophilic acyl substitution . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to attack by nucleophiles.

Action Environment

The action of 2,5-Dimethylphenylacetyl chloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can increase at higher temperatures or in the presence of a strong base.

属性

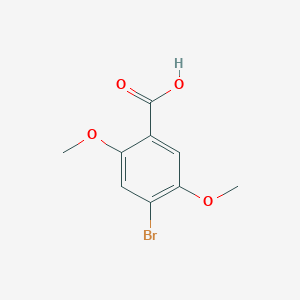

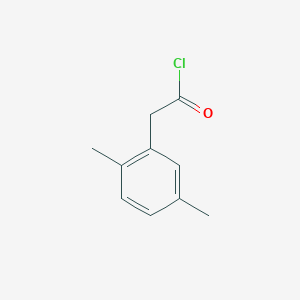

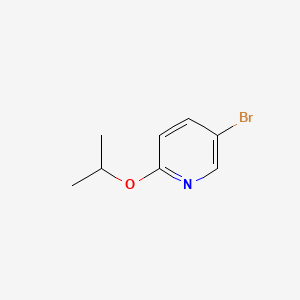

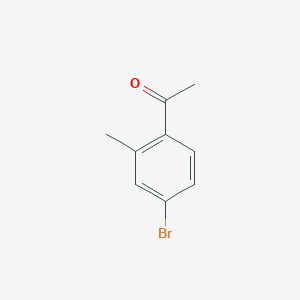

IUPAC Name |

2-(2,5-dimethylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRANTBLOIKHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626477 | |

| Record name | (2,5-Dimethylphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylphenylacetyl chloride | |

CAS RN |

55312-97-5 | |

| Record name | 2,5-Dimethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

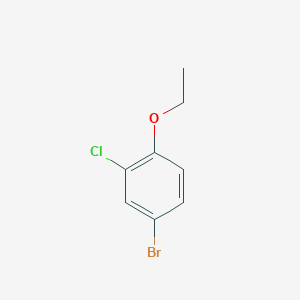

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)